1-(2-Butoxyphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Butoxyphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C16H22O3 It consists of a cyclopentane ring substituted with a carboxylic acid group and a 2-butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxyphenyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-butoxybenzene with cyclopentanone in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve:
Reagents: 2-butoxybenzene, cyclopentanone, strong base (e.g., sodium hydride), oxidizing agent (e.g., potassium permanganate).
Conditions: The reaction is carried out under an inert atmosphere, with temperatures ranging from room temperature to reflux conditions, depending on the specific step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Corresponding carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Butoxyphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Butoxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)cyclopentane-1-carboxylic acid
- 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid
- 1-(2-Bromophenyl)cyclopentane-1-carboxylic acid
Uniqueness
1-(2-Butoxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61492-50-0 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1-(2-butoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-12-19-14-9-5-4-8-13(14)16(15(17)18)10-6-7-11-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,17,18) |
InChI Key |
BULAYQMJHCJYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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